![molecular formula C12H8INO3 B2894120 1-(3-Iodophenyl)-6-oxopyridine-3-carboxylic acid CAS No. 1280662-44-3](/img/structure/B2894120.png)
1-(3-Iodophenyl)-6-oxopyridine-3-carboxylic acid
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Overview
Description
The compound “1-(3-Iodophenyl)-6-oxopyridine-3-carboxylic acid” is a complex organic molecule. It contains an iodophenyl group, a pyridine ring, and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving iodination, ring formation, and carboxylation .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the iodophenyl group, the pyridine ring, and the carboxylic acid group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including those typical of iodophenyl compounds, pyridines, and carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the iodine atom could potentially make the compound relatively heavy and possibly reactive .Scientific Research Applications
Catalytic and Synthetic Applications
Compounds bearing functional groups similar to 1-(3-Iodophenyl)-6-oxopyridine-3-carboxylic acid have been investigated for their catalytic properties and potential in synthetic applications. For example, the use of 2-iodoxybenzenesulfonic acid as an extremely active catalyst for the selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids demonstrates the importance of iodine-containing compounds in facilitating chemical transformations (Uyanik, Akakura, & Ishihara, 2009). This research highlights the potential for compounds like 1-(3-Iodophenyl)-6-oxopyridine-3-carboxylic acid to serve as catalysts or intermediates in organic synthesis.
Material Science and Coordination Chemistry
The design and synthesis of metal-organic frameworks (MOFs) utilizing carboxylic acid derivatives underscore the utility of such compounds in constructing advanced materials. Liu et al. (2009) reported on lanthanide-organic frameworks constructed using 1-hydro-6-oxopyridine-3-carboxylate and oxalate ligands, showcasing the application of pyridine-carboxylic acid derivatives in fabricating structures with potential utility in gas storage, separation, and catalysis (Liu, Xiong, Zhang, Du, & Zhu, 2009). These findings indicate that compounds related to 1-(3-Iodophenyl)-6-oxopyridine-3-carboxylic acid could be valuable in the development of new materials with specialized functions.
Pharmaceutical Intermediates and Biological Activity
Research on the synthesis and characterization of compounds structurally related to 1-(3-Iodophenyl)-6-oxopyridine-3-carboxylic acid has implications for pharmaceutical development. For instance, the study of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid as an important intermediate in the synthesis of the anticoagulant apixaban highlights the role of complex organic molecules in drug synthesis (Wang, Suo, Zhang, Hou, & Li, 2017). Such studies suggest that derivatives of 1-(3-Iodophenyl)-6-oxopyridine-3-carboxylic acid could serve as valuable intermediates in the development of new pharmaceuticals.
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(3-iodophenyl)-6-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8INO3/c13-9-2-1-3-10(6-9)14-7-8(12(16)17)4-5-11(14)15/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPGZZRANARKIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)N2C=C(C=CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
CAS RN |
1280662-44-3 |
Source
|
Record name | 1-(3-iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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